molecular formula C21H21F2N3O3S B2712163 7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415600-64-3

7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2712163
CAS No.: 2415600-64-3
M. Wt: 433.47
InChI Key: ZGZRYEPUHUQTLQ-UHFFFAOYSA-N
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Description

7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of fluorine atoms and a quinazolinone core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-3-[[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one
  • 7-Fluoro-3-[[1-[(3-bromophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one
  • 7-Fluoro-3-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one

Uniqueness

The uniqueness of 7-Fluoro-3-({1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S/c22-17-3-1-2-16(10-17)13-30(28,29)26-8-6-15(7-9-26)12-25-14-24-20-11-18(23)4-5-19(20)21(25)27/h1-5,10-11,14-15H,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZRYEPUHUQTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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